molecular formula C14H19NO2 B13477444 Methyl 1-amino-4-phenylcyclohexane-1-carboxylate

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate

Cat. No.: B13477444
M. Wt: 233.31 g/mol
InChI Key: ODBYWXGBWZTQIM-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate (CAS: N/A; molecular formula: C₁₄H₁₇NO₂) is a cyclohexane-based ester featuring a primary amine group at the 1-position and a phenyl substituent at the 4-position. The methyl ester group enhances lipophilicity, while the phenyl ring contributes to aromatic interactions, making it a candidate for studies in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 1-amino-4-phenylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBYWXGBWZTQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-phenylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Introduction of Substituents: The phenyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through amination reactions. The carboxylate ester group is typically introduced through esterification reactions involving carboxylic acids and alcohols.

    Final Assembly: The final step involves the coupling of the substituted cyclohexane with methyl groups under appropriate reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Common industrial methods include catalytic hydrogenation and esterification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino and phenyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-amino-4-phenylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

Methyl 1-Amino-4-methylcyclohexanecarboxylate (CAS: 181300-38-9)
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3 g/mol
  • Key Differences : Replaces the phenyl group with a methyl substituent at position 4.
  • Increased hydrophobicity compared to phenyl-substituted analogs, affecting solubility and membrane permeability .
Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)
  • Molecular Formula: C₁₀H₁₉NO₂
  • Molecular Weight : 185.27 g/mol
  • Key Differences: Amino group at position 3, ethyl ester instead of methyl, and a methyl substituent at position 4.
  • Steric hindrance at position 3 may influence conformational flexibility and interaction with chiral targets .

Ring Saturation and Conformational Effects

Ethyl 2-Amino-1-cyclohexene-1-carboxylate
  • Molecular Formula: C₉H₁₅NO₂ (estimated)
  • Key Differences: Unsaturated cyclohexene ring with an amino group at position 2 and ethyl ester.
  • Increased reactivity toward electrophilic addition due to unsaturation .
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂ (Reference Example 87)
  • Key Differences: Cyclopentane ring instead of cyclohexane; secondary (methylamino) amine.
  • Secondary amine may decrease hydrogen-bonding capacity compared to primary amines .

Functional Group Modifications

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
  • Key Differences : Incorporates a ketone (2-oxocyclohexyl) and a charged ammonium group.
  • Implications :
    • The ketone enables hydrogen bonding and coordination with metal ions.
    • Charged ammonium group enhances water solubility but may limit blood-brain barrier penetration .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate N/A C₁₄H₁₇NO₂ 231.29 1° amine, 4-phenyl, methyl ester
Methyl 1-amino-4-methylcyclohexanecarboxylate 181300-38-9 C₁₁H₂₂N₂O₂ 214.30 1° amine, 4-methyl, methyl ester
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ 185.27 3° amine, 4-methyl, ethyl ester
Ethyl 2-amino-1-cyclohexene-1-carboxylate N/A C₉H₁₅NO₂ ~169.22 Unsaturated ring, 2° amine, ethyl ester
Methyl 1-(methylamino)cyclopentanecarboxylate N/A C₈H₁₆ClNO₂ 193.67 Cyclopentane, 2° amine, methyl ester

Research Findings and Implications

  • Biological Activity: Primary amines (e.g., this compound) are critical for hydrogen bonding in enzyme inhibition, while secondary amines (e.g., cyclopentane derivative) may reduce target engagement .
  • Solubility and Lipophilicity : Ethyl esters generally increase logP values compared to methyl esters, impacting pharmacokinetics .
  • Synthetic Accessibility : Cyclohexane derivatives with phenyl groups require multi-step synthesis, whereas methyl-substituted analogs are more straightforward .

Biological Activity

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate (MAPC) is an organic compound that has garnered attention for its biological activity, particularly as an agonist for the human melanocortin-4 receptor (hMC4R). This receptor plays a critical role in regulating energy homeostasis, appetite, and metabolism. The following sections delve into the compound's structure, biological mechanisms, potential therapeutic applications, and relevant research findings.

MAPC acts primarily as an agonist for hMC4R, selectively activating this receptor while showing minimal activity toward other melanocortin receptors such as hMC1R, hMC3R, and hMC5R. This selectivity is crucial for reducing potential side effects associated with broader receptor activation. The mechanism of action involves binding to hMC4R, which triggers downstream signaling pathways that influence appetite regulation and energy expenditure.

Interaction with Signaling Pathways

Upon binding to hMC4R, MAPC influences various intracellular signaling cascades associated with metabolic processes. These include:

  • Activation of G-proteins : This initiates pathways that regulate gene expression related to energy metabolism.
  • Influence on neuronal signaling : The activation can affect neurotransmitter release, contributing to appetite modulation.

Therapeutic Applications

Given its selective action on hMC4R, MAPC holds promise for therapeutic applications in managing obesity and metabolic disorders. Research suggests that compounds like MAPC could be developed into drugs aimed at regulating appetite and enhancing energy expenditure without the adverse effects typically associated with non-selective melanocortin receptor agonists.

Research Findings and Case Studies

Recent studies have explored the biological activity of MAPC in various contexts:

Study Findings
Study on hMC4R Activation Demonstrated that MAPC effectively activates hMC4R with a high affinity, influencing downstream metabolic signaling pathways.
Comparative Analysis Compared MAPC's activity against other melanocortin receptors; it showed significantly lower activity towards hMC1R, hMC3R, and hMC5R.
Potential in Drug Development Highlighted MAPC's potential in drug discovery initiatives targeting metabolic disorders due to its unique structure and selective receptor interaction.

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